2,3,4,6-Tetrafluoro-5-iodopyridine
Description
Properties
Molecular Formula |
C5F4IN |
|---|---|
Molecular Weight |
276.96 g/mol |
IUPAC Name |
2,3,4,6-tetrafluoro-5-iodopyridine |
InChI |
InChI=1S/C5F4IN/c6-1-2(7)4(8)11-5(9)3(1)10 |
InChI Key |
LWZAWYMKMQYTJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=NC(=C1I)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Halogen Exchange from Chloropyridine Precursors
A widely applied method to prepare fluorinated pyridines is the halogen exchange reaction, where chlorine atoms on a chloropyridine precursor are substituted by fluorine using potassium fluoride (KF) under controlled conditions.
- Starting Material: 2,3,4,6-Tetrachloropyridine or related chloropyridines.
- Reagent: Potassium fluoride (KF), often spray-dried for enhanced reactivity.
- Solvent: Dipolar aprotic solvents such as sulfolane or N-methylpyrrolidone (NMP).
- Conditions: Heating at 100–170 °C with vigorous stirring to maintain slurry mobility.
- Outcome: Selective fluorination at the 2,3,4,6-positions while leaving the 5-position halogen intact or suitable for further functionalization.
Example:
In one reported synthesis, 2,3,5,6-tetrachloropyridine was reacted with potassium fluoride in sulfolane at 120 °C for 6 hours, yielding 2,3,5,6-tetrafluoropyridine in 95% yield. This method can be adapted to prepare 2,3,4,6-tetrafluoropyridine derivatives by controlling the position of halogen substitution.
Iodination of Tetrafluoropyridine Derivatives
After obtaining the tetrafluoropyridine core, selective iodination at the 5-position is achieved by nucleophilic substitution or oxidative methods.
- Method A: Reaction of pentafluoropyridine with sodium iodide in polar aprotic solvents such as dimethylformamide (DMF) to replace the fluorine at the 5-position with iodine.
- Method B: Oxidation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine in the presence of methyl iodide to yield the iodopyridine derivative.
These methods afford 2,3,4,6-tetrafluoro-5-iodopyridine with good selectivity and purity.
Detailed Synthetic Procedure Example
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2,3,5,6-Tetrachloropyridine + KF in sulfolane, 120 °C, 6 h | Halogen exchange to produce 2,3,5,6-tetrafluoropyridine | 95 | Vigorous stirring, closed system |
| 2 | Pentafluoropyridine + NaI in DMF, reflux | Selective substitution of F by I at 5-position | Moderate to High | Controlled temperature to avoid side reactions |
| 3 | Purification by distillation or chromatography | Isolation of pure this compound | — | Analytical confirmation by NMR, GC/MS |
Mechanistic Insights and Reaction Optimization
- The halogen exchange step proceeds via nucleophilic aromatic substitution (SNAr), where fluoride ions displace chlorine atoms activated by the electron-withdrawing pyridine nitrogen and existing fluorines.
- The choice of solvent and temperature is critical to minimize side reactions such as over-fluorination or degradation.
- Iodination via sodium iodide exploits the nucleophilicity of iodide ion and the leaving group ability of fluorine in the pentafluoropyridine ring.
- Use of aprotic solvents like DMF or sulfolane enhances solubility of ionic reagents and stabilizes intermediates.
- Reaction times and stoichiometry are optimized to maximize yield and minimize homocoupling or decomposition.
Research Findings and Comparative Analysis
| Method | Starting Material | Reagents & Solvent | Temperature (°C) | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Halogen exchange with KF | 2,3,5,6-Tetrachloropyridine | KF, sulfolane | 120 | 95 | High yield, scalable | Requires high temperature |
| Iodination with NaI | Pentafluoropyridine | NaI, DMF | Reflux (~120) | Moderate | Selective iodination | Moderate yield, purification needed |
| Oxidation of hydrazinopyridine | 2,3,5,6-Tetrafluoro-4-hydrazinopyridine | Methyl iodide, oxidant | Room temp to reflux | Moderate | Alternative iodination route | Multi-step precursor synthesis |
Summary and Recommendations
The preparation of this compound is most reliably achieved via a two-step process involving:
- Selective fluorination of chloropyridine precursors using potassium fluoride in high-boiling dipolar aprotic solvents under controlled heating.
- Introduction of iodine at the 5-position by nucleophilic substitution of fluorine with sodium iodide in DMF or by oxidative iodination of hydrazinopyridine intermediates.
These methods provide good yields and purity when reaction parameters such as temperature, solvent, and reagent ratios are carefully optimized. The choice of method depends on the availability of starting materials and the desired scale of synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetrafluoro-5-iodopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as hydroxide ion, methoxide ion, and ammonia, leading to the formation of corresponding substituted pyridines.
Coupling Reactions: The compound can participate in coupling reactions, such as the Ullmann reaction, to form bipyridyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium methoxide, and ammonia. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Coupling Reactions: Reagents such as copper catalysts are used in the Ullmann reaction, and the reactions are conducted under inert atmosphere conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Coupling Reactions:
Scientific Research Applications
Medicinal Chemistry
Drug Development
Fluorinated compounds like 2,3,4,6-tetrafluoro-5-iodopyridine are crucial in the design of pharmaceuticals due to their enhanced metabolic stability and bioactivity. The introduction of fluorine can significantly alter the pharmacokinetics and pharmacodynamics of drug candidates. For instance, this compound has been utilized as an intermediate in the synthesis of various biologically active molecules, including anti-inflammatory and anticancer agents .
Case Study: Antiviral Agents
Recent studies have indicated that derivatives of this compound can exhibit inhibitory activity against specific viral proteases. In one case, the compound was used to synthesize a series of pyridine-based inhibitors targeting the severe acute respiratory syndrome coronavirus (SARS-CoV) protease . This highlights its potential in developing antiviral therapies.
Agrochemicals
Pesticide Synthesis
The compound serves as a valuable building block in the synthesis of agrochemicals. Its fluorinated structure enhances the biological activity of pesticides. For example, it is involved in the synthesis of various herbicides and insecticides that demonstrate improved efficacy compared to their non-fluorinated counterparts . The incorporation of fluorine increases lipophilicity and alters the mode of action of these compounds.
Case Study: Herbicides
Research has shown that this compound derivatives can be synthesized into novel herbicides with enhanced selectivity and potency against target weeds. These compounds have been tested for their ability to inhibit plant growth at lower concentrations than traditional herbicides .
Materials Science
Polymer Chemistry
The unique properties of this compound make it suitable for applications in materials science, particularly in the development of advanced polymers. Fluorinated polymers are known for their chemical resistance and thermal stability. The compound can be used to synthesize fluorinated monomers that lead to high-performance polymeric materials .
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Medicinal Chemistry | Synthesis of antiviral agents | Enhanced bioactivity |
| Agrochemicals | Development of new herbicides | Improved efficacy |
| Materials Science | Synthesis of high-performance polymers | Increased chemical resistance |
Mechanism of Action
The mechanism of action of 2,3,4,6-tetrafluoro-5-iodopyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,3,5,6-Tetrafluoropyridine (CAS 2875-18-5)
- Molecular Weight : 151.06 g/mol .
- Physical Properties : Boiling point = 375.2 K .
- Key Differences :
- Lacks the iodine substituent, resulting in lower molecular weight and reduced steric hindrance.
- Fluorine’s strong electron-withdrawing effect enhances electrophilic substitution reactivity compared to iodinated analogs.
- Applications : Used as a building block in fluorinated materials, leveraging its thermal stability and chemical inertness .
3-Chloro-2,4,5,6-tetrafluoropyridine
- Molecular Weight : ~193.52 g/mol (calculated).
- Key Differences :
- Chlorine at position 3 introduces a less polarizable halogen compared to iodine, reducing susceptibility to nucleophilic aromatic substitution.
- Lower molecular weight than iodinated analogs, impacting phase behavior (e.g., boiling point).
- Applications : Pharmaceutical intermediates, where chlorine serves as a leaving group in cross-coupling reactions .
2,3,5,6-Tetrafluoro-4-iodopyridine (CAS 16297-19-1)
- Molecular Weight : 276.96 g/mol .
- Key Differences: Iodine at position 4 instead of 5 alters regioselectivity in substitution reactions. Higher molecular weight and steric bulk compared to non-iodinated analogs may reduce solubility in polar solvents.
- Applications: Potential use in radioimaging or as a precursor for metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura) .
2,3,4,6-Tetrafluoro-5-chloropyridine
- Molecular Weight : ~196.51 g/mol (inferred).
- Key Differences :
- Chlorine at position 5 offers a balance between reactivity (as a leaving group) and stability.
- Expected lower thermal stability compared to iodinated derivatives due to weaker C-Cl bonds.
- Applications : Intermediate in agrochemical synthesis, where controlled halogen displacement is critical .
Comparative Data Table
Research Findings and Implications
- Reactivity Trends : Iodine’s larger atomic radius and lower electronegativity (vs. fluorine or chlorine) make this compound a candidate for transition-metal-catalyzed reactions, where oxidative addition is facilitated .
- Thermal Stability : Fluorine substitution enhances thermal resilience, as seen in PFAS compounds used in semiconductors . However, iodine’s weaker C-I bond may reduce stability compared to all-fluoro analogs.
- Iodinated derivatives may require evaluation for bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
